Cas no 939758-29-9 (4-(3-Fluorophenoxy)benzaldehyde)

4-(3-Fluorophenoxy)benzaldehyde is a fluorinated aromatic aldehyde compound with the molecular formula C₁₃H₉FO₂. This derivative features a benzaldehyde core substituted with a 3-fluorophenoxy group, enhancing its reactivity and utility in organic synthesis. The fluorine atom introduces electron-withdrawing effects, influencing the compound's electronic properties and making it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its aldehyde functionality allows for further derivatization, including condensation and nucleophilic addition reactions. The compound exhibits good stability under standard conditions, ensuring reliable performance in synthetic applications. Its structural features make it a versatile intermediate for constructing complex fluorinated aromatic systems.
4-(3-Fluorophenoxy)benzaldehyde structure
939758-29-9 structure
Product Name:4-(3-Fluorophenoxy)benzaldehyde
CAS No:939758-29-9
MF:C13H9FO2
MW:216.207767248154
MDL:MFCD09026269
CID:1000434
PubChem ID:10798746
Update Time:2025-05-24

4-(3-Fluorophenoxy)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(3-Fluorophenoxy)benzaldehyde
    • 4-(3-FLUORO-PHENOXY)-BENZALDEHYDE
    • AS-8736
    • SCHEMBL6741260
    • MFCD09026269
    • 939758-29-9
    • FT-0650295
    • DTXSID20445050
    • Z335440854
    • EN300-182550
    • AKOS000260653
    • G32512
    • DB-122927
    • MDL: MFCD09026269
    • Inchi: 1S/C13H9FO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H
    • InChI Key: DYXVUAHOEWOSTF-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)OC1C=CC(C=O)=CC=1

Computed Properties

  • Exact Mass: 216.05865769g/mol
  • Monoisotopic Mass: 216.05865769g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 26.3Ų

4-(3-Fluorophenoxy)benzaldehyde Pricemore >>

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4-(3-Fluorophenoxy)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:939758-29-9)4-(3-Fluorophenoxy)benzaldehyde
Order Number:A1094991
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:14
Price ($):407.0
Email:sales@amadischem.com

Additional information on 4-(3-Fluorophenoxy)benzaldehyde

4-(3-Fluorophenoxy)benzaldehyde: A Comprehensive Overview

4-(3-Fluorophenoxy)benzaldehyde, also known by its CAS number 939758-29-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a 3-fluorophenoxy group. The presence of the fluorine atom in the phenoxy group introduces interesting electronic and steric properties, making it a valuable compound in both academic research and industrial applications.

The synthesis of 4-(3-Fluorophenoxy)benzaldehyde typically involves multi-step organic reactions, often utilizing coupling reactions or substitution mechanisms. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields, which is particularly relevant for large-scale manufacturing.

In terms of physical properties, 4-(3-Fluorophenoxy)benzaldehyde exhibits a melting point of approximately 115°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical transformations. The compound's UV-Vis spectrum shows strong absorption bands in the range of 250-300 nm, which is indicative of its aromatic nature and conjugated system.

The applications of 4-(3-Fluorophenoxy)benzaldehyde are diverse and continue to expand with ongoing research. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting G-protein coupled receptors (GPCRs). Recent studies have highlighted its potential as a lead compound in the development of anti-inflammatory agents due to its ability to modulate specific cytokine pathways.

In materials science, 4-(3-Fluorophenoxy)benzaldehyde has been employed as a building block for constructing advanced polymers and self-assembled monolayers. Its ability to form stable cross-links through oxidative coupling has led to its use in creating stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.

The environmental impact of 4-(3-Fluorophenoxy)benzaldehyde has also been a topic of interest. Studies conducted under controlled laboratory conditions suggest that it undergoes biodegradation relatively quickly under aerobic conditions, minimizing its persistence in natural ecosystems. However, further research is needed to fully understand its behavior in various environmental matrices and to develop strategies for safe disposal.

In conclusion, 4-(3-Fluorophenoxy)benzaldehyde, with its CAS number 939758-29-9, stands out as a valuable compound with wide-ranging applications across multiple disciplines. Its unique chemical properties and versatility make it an essential component in both fundamental research and industrial processes. As scientific advancements continue to unfold, the potential uses of this compound are expected to grow even further, solidifying its importance in the chemical landscape.

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Amadis Chemical Company Limited
(CAS:939758-29-9)4-(3-Fluorophenoxy)benzaldehyde
A1094991
Purity:99%
Quantity:5g
Price ($):407.0
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